REACTION_CXSMILES
|
FC(F)(F)C([NH:5][CH2:6][CH:7]1[O:12][CH2:11][CH2:10][NH:9][CH2:8]1)=O.C(N(CC)C(C)C)(C)C.[F:24][C:25]1[CH:26]=[C:27]([CH:30]=[CH:31][CH:32]=1)[CH2:28]Br>CN(C)C=O>[F:24][C:25]1[CH:26]=[C:27]([CH:30]=[CH:31][CH:32]=1)[CH2:28][N:9]1[CH2:10][CH2:11][O:12][CH:7]([CH2:6][NH2:5])[CH2:8]1
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCC1CNCCO1)(F)F
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Name
|
|
Quantity
|
0.372 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.295 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CBr)C=CC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
The solution was stirred at 20° C. under nitrogen for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was partitioned between dichloromethane (10 ml) and saturated aqueous potassium carbonate (10 ml)
|
Type
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CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
The SCX cartridge was eluted with methanol (40 ml)
|
Type
|
CONCENTRATION
|
Details
|
the appropriate fractions were concentrated in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue was dissolved in methanol (2 ml)
|
Type
|
ADDITION
|
Details
|
treated with aqueous 2N sodium hydroxide (2 ml)
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 20° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between dichloromethane (15 ml) and water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
WASH
|
Details
|
was washed with dichloromethane (15 ml)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic extracts concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN2CC(OCC2)CN)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |